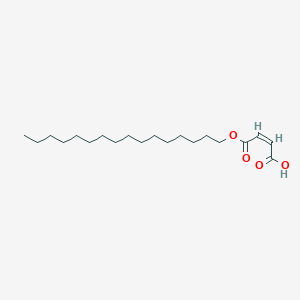
(3-Chloro-4-(trifluoromethoxy)benZyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-(trifluoromethoxy)benZyl)Zinc bromide is an organozinc compound that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-Chloro-4-(trifluoromethoxy)benZyl)Zinc bromide typically involves the reaction of (3-Chloro-4-(trifluoromethoxy)benZyl) bromide with zinc in the presence of a suitable solvent. One common method is the use of diethyl ether or tetrahydrofuran (THF) as the solvent, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-(trifluoromethoxy)benZyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like THF or toluene are commonly used in these reactions.
Conditions: Reactions are typically carried out under inert atmospheres at temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is usually a biaryl compound .
Applications De Recherche Scientifique
(3-Chloro-4-(trifluoromethoxy)benZyl)Zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3-Chloro-4-(trifluoromethoxy)benZyl)Zinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, activating the bromide group for nucleophilic attack. This activation allows for the efficient formation of carbon-carbon bonds in various coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethoxy)benzyl bromide
Uniqueness
(3-Chloro-4-(trifluoromethoxy)benZyl)Zinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and trifluoromethoxy groups enhances its electrophilic character, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H5BrClF3OZn |
|---|---|
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
bromozinc(1+);2-chloro-4-methanidyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5ClF3O.BrH.Zn/c1-5-2-3-7(6(9)4-5)13-8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
IETMVFMRNUXYHB-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=C(C=C1)OC(F)(F)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)













